molecular formula C14H10N2 B082849 3-Phenylcinnoline CAS No. 10604-22-5

3-Phenylcinnoline

Cat. No. B082849
CAS RN: 10604-22-5
M. Wt: 206.24 g/mol
InChI Key: AJUMVVYEUXGKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylcinnoline is a nitrogenous organic base . It is a heterocyclic compound with the molecular formula C14H10N2 .


Synthesis Analysis

3-Phenylcinnoline can be synthesized through quaternization with methyl iodide to give 1-methyl-3-phenylcinnolinium iodide . The synthesis of its nucleus was first carried out by V. Richter in 1883 .


Molecular Structure Analysis

The molecular structure of 3-Phenylcinnoline consists of a cinnoline moiety, which is a bicyclic aromatic heterocycle containing two nitrogen atoms . The average mass of 3-Phenylcinnoline is 206.243 Da .


Chemical Reactions Analysis

3-Phenylcinnoline quaternizes with methyl iodide to give 1-methyl-3-phenylcinnolinium iodide and a small amount of its 2-methyl isomer .


Physical And Chemical Properties Analysis

3-Phenylcinnoline has a density of 1.2±0.1 g/cm3, a boiling point of 382.0±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.6±3.0 kJ/mol and a flash point of 175.8±20.3 °C .

Scientific Research Applications

  • Quaternization and Reduction

    3-Phenylcinnoline can be quaternized with methyl iodide to produce 1-methyl-3-phenylcinnolinium iodide, which can be further reduced to various compounds, indicating potential in synthetic organic chemistry (Ames et al., 1969).

  • Mono-N-amino Salt Formation

    The creation of mono-N-amino salts of 3-phenylcinnoline demonstrates its utility in the development of nitrogen-rich compounds, important in pharmaceutical and material sciences (Tamura et al., 1974).

  • Anticancer, Antibacterial, and DNA Binding

    Derivatives of 3-Phenylcinnoline, such as 2-phenyl 1,3-benzodioxole, have been investigated for their potential as anticancer, antibacterial agents, and for DNA binding capabilities (Gupta et al., 2016).

  • Synthesis and Characterization of Analogs

    The synthesis and characterization of compounds like 3-fluorophenmetrazine, a phenmetrazine analog, indicate the exploration of 3-Phenylcinnoline derivatives for potential therapeutic uses, especially in the context of drug dependence and obesity (McLaughlin et al., 2017).

  • Medicinal Chemistry Applications

    The 3-Phenylcinnoline scaffold is utilized in medicinal chemistry for designing new drug candidates, showing its importance in drug discovery and development (Matos et al., 2021).

  • Nonlinear Optical Properties

    The compound's derivatives are studied for their nonlinear optical (NLO) properties, indicating potential applications in technology-related fields (Khalid et al., 2019).

  • Apoptosis Inducers in Cancer Treatment

    Research on 3-Phenylcinnoline-related compounds has contributed to the discovery of apoptosis inducers, which are important in cancer treatment (Cai et al., 2006).

  • Spectroscopic Analysis and Antibacterial Activity

    Spectroscopic analysis and quantum chemical studies of 3-Phenylcinnoline derivatives have been conducted to understand their structure, chemical reactivity, and antibacterial activity (Fatma et al., 2015).

  • Stress Condition Stability Studies

    The stability of 3-Phenylcinnoline derivatives under stress conditions has been studied, providing insights into the substance's stability in various environmental factors, which is crucial for pharmaceutical development (Gendugov et al., 2021).

  • Pesticidal Activities

    Quinoxaline derivatives, including those related to 3-Phenylcinnoline, have been explored for their herbicidal, fungicidal, and insecticidal activities, highlighting their potential in agricultural applications (Liu et al., 2020).

Safety And Hazards

3-Phenylcinnoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While the specific future directions for 3-Phenylcinnoline are not mentioned in the papers retrieved, there is a significant interest in the synthesis of compounds possessing the cinnoline ring system . This is mainly because of the interest in their broad spectrum of pharmacological activities .

properties

IUPAC Name

3-phenylcinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-16-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUMVVYEUXGKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073391
Record name Cinnoline, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylcinnoline

CAS RN

10604-22-5
Record name 3-Phenylcinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10604-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnoline, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnoline, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylcinnoline
Reactant of Route 2
Reactant of Route 2
3-Phenylcinnoline
Reactant of Route 3
Reactant of Route 3
3-Phenylcinnoline
Reactant of Route 4
Reactant of Route 4
3-Phenylcinnoline
Reactant of Route 5
Reactant of Route 5
3-Phenylcinnoline
Reactant of Route 6
3-Phenylcinnoline

Citations

For This Compound
79
Citations
HS Lowrie - Journal of Medicinal Chemistry, 1966 - ACS Publications
… Reduction of 3-phenylcinnoline with zinc dust and barium hydroxide143, yielded a … obtained along with 3-phenylcinnoline by the L1AIH4 reduction of 3-phenyl-4-cinnolinol: C. M. …
Number of citations: 21 pubs.acs.org
HS Lowrie - Journal of Medicinal Chemistry, 1966 - ACS Publications
… Oxidation of 3-phenylcinnoline with H202 in acetic acid9 gave by crystallization about 50-60% yields of a mixture of the 1- and 2-oxides, principally the 1 isomer. Chromatography of the …
Number of citations: 12 pubs.acs.org
HS Lowrie - Journal of Medicinal Chemistry, 1966 - ACS Publications
Alkylation of 3-phcnvl-4-cimiolinol (15) with methyl iodide gave a mixture of the 1 and 2 isomers (10 and 11) in about a 5: 3 ratio, while diazomethane furnished only the 1 derivative. 2 …
Number of citations: 7 pubs.acs.org
CM Atkinson, CJ Sharpe - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… 4-Hydroxy-3-phenylcinnoline l6 yielded by similar treatment a red, … of 3-phenylcinnoline and dihydro-3-phenylcinnoline : two picrates were isolated and each gave 3-phenylcinnoline on …
Number of citations: 7 pubs.rsc.org
S Kaban, JG Smith - Organometallics, 1983 - ACS Publications
… The reductive metalation of the cinnoline ring system was explored by using 3-phenylcinnoline, 1. A dianion, 2, formed with sodium and tetrahydrofuran, showed preferential reactivity at …
Number of citations: 6 pubs.acs.org
HE Baumgarten, JL FURNAS - The Journal of Organic Chemistry, 1961 - ACS Publications
… proved by conversion of IVainto 3-phenylcinnoline and into 2-phenylindole. By a similar sequence 6-methyl-3-phenyl-4-cinnolinecarboxylic acid (IVb) and 6-methyl-3-phenylcinnoline (…
Number of citations: 21 pubs.acs.org
W Lewgowd, A Stanczak - Archiv der Pharmazie: An …, 2007 - Wiley Online Library
… The 3-phenylcinnoline-4-carboxylic acid derivatives 10 (Fig. 4) were the subject of the comprehensive works of Lowrie, who disclosed the methods of preparation and pharmacological …
Number of citations: 102 onlinelibrary.wiley.com
DE Ames, B Novitt, D Waite, H Lund - Journal of the Chemical Society …, 1969 - pubs.rsc.org
… 3-Phenylcinnoline quaternises with methyl iodide to give 1 -methyl-3-phenylcinnolinium … , to 1,4-dihydro1 -methyl-3-phenylcinnoline and this is reduced polarographically to 2-o-…
Number of citations: 7 pubs.rsc.org
RK Tonk, S Bawa, D Kumar - Mini Reviews in Medicinal …, 2020 - ingentaconnect.com
Cinnoline or Benzo-pyridazine has its place in the family of fairly well-known benzfuseddiazine heterocycles. Because of its natural occurrence and synthetic exploration, cinnoline …
Number of citations: 7 www.ingentaconnect.com
H LUND - IX. Polarography and reduction of substituted, 1957 - actachemscand.org
… 8-Methyl-3-phenylcinnoline is reduced … 4-Carboxy-3-phenylcinnoline was reduced similarly at the potential of the first wave. The only isolated product was l,4-dihydro-3-phenylcinnoline. …
Number of citations: 47 actachemscand.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.